4-(4-chloro-2-methylphenoxy)-N-(2-oxothiolan-3-yl)butanamide
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Overview
Description
4-(4-chloro-2-methylphenoxy)-N-(2-oxothiolan-3-yl)butanamide is a synthetic organic compound It is characterized by the presence of a chlorinated phenoxy group, a thiolane ring, and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloro-2-methylphenoxy)-N-(2-oxothiolan-3-yl)butanamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 4-chloro-2-methylphenol, is reacted with an appropriate halogenated butanoic acid derivative under basic conditions to form the phenoxy intermediate.
Introduction of the Thiolane Ring: The phenoxy intermediate is then reacted with a thiolane derivative, such as 2-oxothiolane, under suitable conditions to introduce the thiolane ring.
Formation of the Butanamide Moiety: The final step involves the reaction of the intermediate with an appropriate amine derivative to form the butanamide moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include steps such as:
Batch or Continuous Flow Synthesis: Depending on the scale of production, batch or continuous flow synthesis methods may be employed.
Purification and Isolation: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-chloro-2-methylphenoxy)-N-(2-oxothiolan-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the thiolane ring, to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl group in the butanamide moiety, leading to the formation of corresponding alcohols.
Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-chloro-2-methylphenoxy)-N-(2-oxothiolan-3-yl)butanamide depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes, receptors, or ion channels. The interaction may involve binding to the active site of an enzyme, modulating receptor activity, or altering ion channel function. The exact pathways and molecular targets would require further experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenoxy)-N-(2-oxothiolan-3-yl)butanamide: Similar structure but lacks the methyl group on the phenoxy ring.
4-(4-chloro-2-methylphenoxy)-N-(2-oxothiolan-3-yl)pentanamide: Similar structure but with a pentanamide moiety instead of butanamide.
4-(4-chloro-2-methylphenoxy)-N-(2-oxothiolan-3-yl)butanoic acid: Similar structure but with a carboxylic acid group instead of an amide.
Uniqueness
4-(4-chloro-2-methylphenoxy)-N-(2-oxothiolan-3-yl)butanamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the chlorinated phenoxy group, thiolane ring, and butanamide moiety may result in unique reactivity and interactions with molecular targets.
Properties
Molecular Formula |
C15H18ClNO3S |
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Molecular Weight |
327.8 g/mol |
IUPAC Name |
4-(4-chloro-2-methylphenoxy)-N-(2-oxothiolan-3-yl)butanamide |
InChI |
InChI=1S/C15H18ClNO3S/c1-10-9-11(16)4-5-13(10)20-7-2-3-14(18)17-12-6-8-21-15(12)19/h4-5,9,12H,2-3,6-8H2,1H3,(H,17,18) |
InChI Key |
VFPFSASBZOFDSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2CCSC2=O |
Origin of Product |
United States |
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